REACTION_CXSMILES
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C([O:3][C:4]([C:6]1[C:7]([NH:14][CH2:15][CH3:16])=[N:8][C:9]([S:12][CH3:13])=[N:10][CH:11]=1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH2:15]([NH:14][C:7]1[C:6]([CH2:4][OH:3])=[CH:11][N:10]=[C:9]([S:12][CH3:13])[N:8]=1)[CH3:16] |f:1.2.3.4.5.6|
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Name
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|
Quantity
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8.93 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C=1C(=NC(=NC1)SC)NCC
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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2.3 g
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Type
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reactant
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Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Type
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CUSTOM
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Details
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the mixture was stirred for 1.5 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the reaction was carefully quenched with 4.5 mL of water, 4.5 mL of 15% NaOH, and 16 mL of water
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Type
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CUSTOM
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Details
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The white precipitate was removed by filtration
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Type
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WASH
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Details
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washing with ethyl acetate
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated in vacuo and 1:1 hexane
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Type
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ADDITION
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Details
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ethyl acetate was added
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Type
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CUSTOM
|
Details
|
The solids were collected
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Reaction Time |
10 min |
Name
|
|
Type
|
product
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Smiles
|
C(C)NC1=NC(=NC=C1CO)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.77 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |